N,N-Diethyl-2-naphthamide
Description
Contextualization of Naphthamide Derivatives in Organic Chemistry Research
Naphthamide derivatives, a class of compounds that includes N,N-Diethyl-2-naphthamide, represent a significant area of study in organic chemistry. acs.org The naphthalene (B1677914) core, a bicyclic aromatic system, provides a scaffold for diverse functionalization, leading to a wide array of compounds with varied chemical and physical properties. acs.orgscilit.com These derivatives are not only of academic interest but also exhibit a broad spectrum of biological activities, making them relevant in medicinal chemistry and drug discovery. acs.orgontosight.ai
Research into naphthamide derivatives has uncovered their potential in various pharmacological fields, including anticancer, antimicrobial, anti-inflammatory, and antioxidant applications. acs.org The ability to modify the substituents on both the naphthalene ring and the amide group allows for the fine-tuning of their biological and chemical characteristics. This versatility has driven extensive research into their synthesis and evaluation. researchgate.nettandfonline.comnih.gov
Significance of this compound as a Model Compound in Mechanistic and Synthetic Studies
This compound serves as a valuable model compound for investigating various organic transformations, particularly those involving the functionalization of aromatic systems. Its well-defined structure allows chemists to study the regioselectivity and reactivity of the naphthalene ring in different chemical reactions.
One of the key areas where this compound is utilized is in the study of C-H functionalization reactions. These reactions, which involve the direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond, are of great interest for their potential to streamline synthetic routes. This compound has been employed in palladium-catalyzed reactions to understand the factors that control the position of functionalization on the naphthalene core.
Furthermore, the synthesis of this compound itself is a subject of study, with researchers exploring more efficient and environmentally friendly methods. Traditional synthetic routes often involve the reaction of 2-naphthoyl chloride with diethylamine. However, recent studies have focused on developing greener alternatives, such as sunlight-assisted direct amide formation from 2-naphthoic acid and diethylamine.
Overview of Current Research Trajectories and Open Questions Pertaining to this compound
Current research on this compound and its derivatives is multifaceted. A significant thrust is in the development of novel synthetic methodologies that are more efficient and sustainable. This includes exploring new catalytic systems and reaction conditions to improve yields and reduce waste. rsc.org
Another major research direction is the exploration of its potential applications in materials science and medicinal chemistry. For instance, derivatives of this compound have been investigated for their use in the synthesis of dyes and fluorescent materials. In the realm of medicinal chemistry, while the biological activities of many naphthamide derivatives are known, the specific properties of this compound are still an area of active investigation. acs.org
Open questions in the field include the full elucidation of the mechanisms of certain reactions where this compound is used as a substrate. For example, in palladium-catalyzed ortho-acylation reactions, while the formation of ortho-acylated products is efficient, a deeper understanding of the catalytic cycle is still being pursued. acs.orgacs.org Additionally, the full scope of its biological activity profile remains to be comprehensively determined.
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 13577-84-9 |
| Molecular Formula | C15H17NO |
| Molecular Weight | 227.30 g/mol |
| Appearance | Pale yellow oil/solid |
Interactive Data Table: Spectroscopic Data of this compound
| Spectroscopy | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.90–7.87 (m, 4H), 7.56–7.52 (m, 2H), 7.49 (dd, J = 8.2, 1.5 Hz, 1H), 3.62 (brs, 2H), 3.33 (brs, 2H), 1.30 (brs, 3H), 1.13 (brs, 3H) |
Structure
2D Structure
3D Structure
Properties
CAS No. |
13577-84-9 |
|---|---|
Molecular Formula |
C15H17NO |
Molecular Weight |
227.3 g/mol |
IUPAC Name |
N,N-diethylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C15H17NO/c1-3-16(4-2)15(17)14-10-9-12-7-5-6-8-13(12)11-14/h5-11H,3-4H2,1-2H3 |
InChI Key |
SVEQWSXJWCORQQ-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1=CC2=CC=CC=C2C=C1 |
Canonical SMILES |
CCN(CC)C(=O)C1=CC2=CC=CC=C2C=C1 |
Synonyms |
N,N-Diethyl-2-naphthamide |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N,n Diethyl 2 Naphthamide and Its Analogs
Modern Approaches to Amide Bond Formation Involving Naphthamide Scaffolds
The synthesis of N,N-diethyl-2-naphthamide and its analogs benefits from contemporary advancements in amide bond formation, moving beyond traditional methods to more efficient and selective pathways. These modern techniques offer improvements in yield, purity, and substrate scope.
Phosphine (B1218219)/Halogen Mediated Amidation Pathways
A robust method for the formation of amides, including this compound, involves the in situ activation of a carboxylic acid with a phosphine and a halogen. The triphenylphosphine (B44618) (PPh3) and iodine (I2) system is a notable example. This approach is predicated on the high oxophilicity of tertiary phosphines, which activates the carboxylic acid for nucleophilic attack by an amine. rsc.org
The reaction mechanism is highly dependent on the sequence of reagent addition. rsc.org When a mixture of triphenylphosphine and iodine is treated with a carboxylic acid, such as 2-naphthoic acid, an acyloxyphosphonium salt is formed. However, this intermediate can lead to the formation of an acid anhydride (B1165640) as an undesired side product. To circumvent this, an alternative pathway involves pre-treating the phosphine-iodine mixture with the amine (diethylamine in this case) before the introduction of the carboxylic acid and a base. This sequence favors the rapid formation of the desired amide in high yield and chemoselectivity. rsc.org The proposed mechanism likely proceeds through an O,N-pentacoordinate phosphorane species. rsc.org
This phosphine-mediated approach offers a valuable tool for the synthesis of this compound, providing a pathway that can be optimized for high efficiency.
Palladium-Catalyzed C-H Activation and Acylation Reactions Employing Tertiary Benzamides and Arylglyoxylic Acids
Palladium-catalyzed C-H activation has emerged as a powerful strategy for the ortho-acylation of aromatic compounds. While much of the research has focused on benzamide (B126) scaffolds, the principles are applicable to naphthamide systems. In this methodology, a tertiary amide, such as this compound, can be further functionalized at the ortho position.
A significant development in this area is the use of arylglyoxylic acids as acyl sources for the ortho-acylation of tertiary benzamides. acs.orgnih.govnih.gov This reaction is catalyzed by palladium(II) trifluoroacetate (B77799) (Pd(TFA)2) and utilizes an oxidant like ammonium (B1175870) persulfate ((NH4)2S2O8). acs.org A key feature of this process is the palladium insertion into the ortho C-H bond, directed by the N,N-dialkylamide group, rather than the typically observed insertion into the N-C(O) amide bond. nih.gov
The catalytic cycle is thought to involve a Pd(II)/Pd(III) pathway. nih.gov Mechanistic studies suggest that the amide nitrogen can weakly coordinate with the palladium center, stabilizing the intermediate. nih.gov This is in contrast to some reports that suggest coordination occurs through the carbonyl oxygen. nih.gov The reaction proceeds via a nucleophilic attack of an acyl radical, generated from the arylglyoxylic acid, on the electron-deficient palladium species. acs.orgnih.gov This methodology provides a direct route to ortho-acylated naphthamides, which are valuable intermediates for the synthesis of more complex molecules.
| Feature | Description | Reference |
|---|---|---|
| Catalyst | Pd(TFA)2 | acs.org |
| Acyl Source | Arylglyoxylic Acids | acs.orgnih.gov |
| Directing Group | N,N-dialkylamide | nih.gov |
| Proposed Mechanism | Ortho C-H palladation followed by nucleophilic attack of an acyl radical | acs.orgnih.gov |
| Key Intermediate | Palladium stabilized by coordination with the amide nitrogen or oxygen | nih.gov |
Reductive Cyanation Strategies for Tertiary Amides Leading to Naphthamide Derivatives
A novel approach to functionalizing tertiary amides is through reductive cyanation. The iridium-catalyzed reductive Strecker reaction offers a direct and efficient method for the formation of α-amino nitriles from a wide range of tertiary amides, including those with aromatic and heteroaromatic scaffolds. nih.gov This protocol utilizes Vaska's complex (IrCl(CO)[P(C6H5)3]2) as the catalyst and tetramethyldisiloxane as a mild reducing agent. nih.gov
The reaction proceeds through the chemoselective reduction of the amide functionality to generate a hemiaminal species. nih.gov This intermediate is then trapped with trimethylsilyl (B98337) cyanide (TMSCN) to yield the corresponding α-amino nitrile. nih.gov This strategy has been successfully applied to the late-stage functionalization of complex molecules, including drugs and natural alkaloids. nih.gov For the synthesis of this compound analogs, this method could be employed to introduce a cyano group at the carbon alpha to the nitrogen atom, providing a versatile handle for further chemical transformations.
Organometallic Reagent Chemistry in Naphthamide Synthesis
Organometallic reagents play a pivotal role in the synthesis and functionalization of naphthamide derivatives, enabling regioselective modifications of the aromatic core.
Ortho-Lithiation Strategies and Subsequent Electrophilic Quenching
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. The N,N-diethylamide group in this compound can act as a directed metalation group (DMG), facilitating deprotonation at the adjacent ortho position by a strong lithium base, such as n-butyllithium or sec-butyllithium (B1581126), often in the presence of an amine additive like TMEDA. baranlab.orguwindsor.ca
The DMG coordinates with the Lewis acidic lithium cation, leading to a complex-induced proximity effect (CIPE) that lowers the pKa of the ortho proton. baranlab.org The resulting ortho-lithiated species is a potent nucleophile that can react with a variety of electrophiles in an ipso-substitution manner. This allows for the introduction of a wide range of functional groups at the C1 or C3 position of the naphthalene (B1677914) ring of this compound. The choice of base and reaction conditions is crucial to avoid competing reactions such as benzylic lithiation if an alkyl substituent is present on the naphthalene ring. uwindsor.ca
| Electrophile | Functional Group Introduced |
|---|---|
| D2O | -D (Deuterium) |
| (CH3)3SiCl | -Si(CH3)3 |
| CO2 | -COOH |
| DMF | -CHO |
| I2 | -I |
Nucleophilic Additions to Formyl-Naphthamides
The introduction of a formyl group onto the naphthamide scaffold, for instance, via ortho-lithiation followed by quenching with DMF, opens up a plethora of possibilities for further derivatization through nucleophilic addition to the aldehyde carbonyl. This is a fundamental reaction in organic chemistry where a nucleophile attacks the electrophilic carbonyl carbon. libretexts.orgmasterorganicchemistry.com
The attack of the nucleophile results in the formation of a tetrahedral alkoxide intermediate, which is then typically protonated upon acidic workup to yield an alcohol. libretexts.org A wide variety of nucleophiles can be employed, including Grignard reagents, organolithium reagents, and enolates. The stereochemical outcome of the reaction is significant, as the attack of the nucleophile on the trigonal planar carbonyl group can lead to the formation of a new chiral center. libretexts.org This allows for the synthesis of a diverse array of chiral this compound analogs bearing a functionalized side chain.
Microwave-Assisted Synthetic Approaches to Naphthamide Structures
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and cleaner products compared to conventional heating methods. This approach has been successfully applied to the synthesis of various 2-naphthamide (B1196476) derivatives.
A notable application of microwave irradiation is in the multi-step synthesis of novel N-(4-substituted benzyl) and N-(3-morpholinopropyl) 2-naphthamide derivatives. The key steps, including Stobbe condensation and the final amidation reaction, have been significantly improved through microwave assistance. For instance, the final amidation step, when conducted under microwave irradiation (300 W, 80 °C), saw a dramatic reduction in reaction time from 3.5 hours (conventional heating) to just 30 minutes. semanticscholar.org This acceleration was accompanied by an increase in reaction yield of 12-13%. semanticscholar.org
The general synthetic procedure involves several steps, starting from dimethoxybenzaldehyde derivatives. A crucial microwave-assisted step is the Stobbe condensation of a dimethoxybenzaldehyde with diethyl succinate (B1194679) using potassium tert-butoxide in tert-butanol. This reaction is completed in 15 minutes at 60 °C under 200 W microwave irradiation. semanticscholar.org Subsequent steps lead to the formation of a carboxylic acid, which is then converted to an acyl halide. The final amidation of the acyl halide with the desired amine is the step that demonstrates a significant advantage with microwave heating. semanticscholar.org
The table below summarizes the reaction conditions and outcomes for the microwave-assisted amidation step in the synthesis of specific 2-naphthamide derivatives.
| Compound | Amine | Reaction Time (Microwave) | Power | Temperature | Yield Increase (vs. Conventional) |
| 4a | N/A | 30 min | 300 W | 80 °C | 12-13% |
| 4b | N/A | 30 min | 300 W | 80 °C | 12-13% |
| 5b | 4-Methylbenzylamine | 30 min | 300 W | 80 °C | 12-13% |
| 8b | N/A | 30 min | 300 W | 80 °C | 12-13% |
Data derived from a study on the synthesis of various 2-naphthamide derivatives, where the final amidation step was optimized using microwave irradiation. semanticscholar.org
This methodology highlights the efficiency and effectiveness of microwave-assisted synthesis in the preparation of complex naphthamide structures, offering a greener and faster alternative to traditional synthetic protocols.
Chelate-Assisted Catalytic Synthesis of Naphthamide Derivatives
Chelate-assisted catalytic synthesis, particularly through directed ortho-metalation (DoM), provides a powerful strategy for the regioselective functionalization of aromatic compounds. The amide group in N,N-disubstituted naphthamides is an effective directing metalating group (DMG), facilitating the deprotonation of the aromatic ring at the position ortho to the amide.
In the case of this compound, the CONEt₂ group directs the metalation to the C1 position of the naphthalene ring. This process typically involves the use of a strong organolithium base, such as sec-butyllithium (sec-BuLi), in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). The initial step is the coordination of the lithium base to the oxygen atom of the amide group. semanticscholar.org This coordination brings the base into proximity with the C1 proton, facilitating its abstraction and the formation of a stable aryllithium intermediate.
This lithiated species can then react with a variety of electrophiles to introduce a wide range of substituents at the 1-position, yielding 1-substituted-N,N-diethyl-2-naphthamides. semanticscholar.org This method allows for precise control over the position of functionalization, which is often difficult to achieve through classical electrophilic aromatic substitution reactions that typically yield a mixture of isomers.
The general scheme for this chelate-assisted functionalization is as follows:
Directed Lithiation: this compound is treated with sec-BuLi/TMEDA in an ethereal solvent like THF at low temperatures (e.g., -78 °C). The amide group directs the lithiation to the C1 position.
Electrophilic Quench: The resulting aryllithium intermediate is then quenched with an electrophile (E+), leading to the formation of the 1-substituted product.
This strategy has been reported for the synthesis of various 1-substituted N,N-diethyl-2-naphthamides. semanticscholar.org The chelation between the lithium atom and the amide's heteroatom is the key factor that governs the high regioselectivity of this transformation.
Elucidation of Reaction Mechanisms and Kinetics Involving N,n Diethyl 2 Naphthamide
Mechanistic Pathways of Catalytic Transformations of Naphthamides
The transformation of naphthamides through transition metal catalysis involves complex mechanistic pathways that are crucial for developing efficient synthetic methodologies. This section delves into palladium- and manganese-catalyzed reactions, highlighting the roles of key intermediates and the influence of various reaction components.
Palladium-catalyzed ortho-acylation has emerged as a powerful tool for the functionalization of aromatic amides. For substrates like N,N-Diethyl-2-naphthamide, this reaction allows for the introduction of an acyl group at the ortho-position of the naphthyl ring, guided by the diethylamide directing group. mdpi.com The mechanism is generally understood to proceed through a series of fundamental steps involving C-H activation, formation of key intermediates, and reductive elimination. nih.gov
A critical step in this catalytic cycle is the ortho C-H palladation. The amide directing group coordinates to the palladium(II) catalyst, positioning it to selectively activate a C-H bond at the ortho-position. This concerted metalation-deprotonation (CMD) event forms a five-membered palladacycle intermediate. nih.govacs.org This palladacycle is a stable species that serves as the entry point for the subsequent acylation step.
The source of the acyl group is often an α-oxocarboxylic acid or an aldehyde. mdpi.comnih.gov When α-oxocarboxylic acids are used, they can undergo decarboxylation in the presence of an oxidant to generate an acyl radical. nih.gov The proposed mechanism involves the reaction of the acyl radical with the arylpalladium(II) intermediate. This step can proceed via two potential pathways:
Pd(II)/Pd(IV) cycle: The acyl radical attacks the palladacycle, leading to the formation of a Pd(IV) intermediate through an oxidative addition process. nih.gov This high-valent palladium species then undergoes reductive elimination to form the C-C bond of the acylated product and regenerate the Pd(II) catalyst.
Radical pathway: An alternative involves the formation of a palladium-radical hybrid species. researchgate.net The acyl radical adds to the palladium center, and the resulting species evolves to release the final product.
Recent studies suggest that for tertiary benzamides, including this compound, the catalytic cycle likely involves the nucleophilic attack of the acyl radical on the electron-deficient palladium species within the palladacycle. acs.org This contrasts with mechanisms where the arylglyoxylate anion itself would be the reacting species. The stabilization of the palladium center can occur through coordination with either the nitrogen or the oxygen atom of the amide group. mdpi.com
| Step | Description | Key Intermediate | Catalyst State |
|---|---|---|---|
| 1. C-H Activation | Amide-directed ortho C-H bond cleavage by the Pd(II) catalyst. | Palladacycle | Pd(II) |
| 2. Radical Generation | Oxidative decarboxylation of an α-oxocarboxylic acid to form an acyl radical. | Acyl Radical | - |
| 3. Acylation | Reaction of the acyl radical with the palladacycle. | Acyl-Pd(IV) Species | Pd(IV) |
| 4. Reductive Elimination | Formation of the C-C bond, releasing the acylated product. | - | Pd(II) |
The amide C-N bond is notoriously stable, and its catalytic cleavage presents a significant challenge in organic synthesis. nih.gov Manganese, an earth-abundant and less toxic metal, has emerged as a promising catalyst for this transformation, enabling the conversion of amides to esters (esterification) under relatively mild conditions. nih.gov While traditional methods require harsh acidic or basic conditions, manganese catalysis offers a more sustainable alternative. nih.gov
The mechanism for manganese-catalyzed esterification of tertiary amides involves the activation of the otherwise inert C-N bond. Although the precise mechanism can vary depending on the specific catalyst system, a general pathway involves the coordination of the amide's carbonyl oxygen to the manganese center. This coordination activates the amide bond, making it more susceptible to nucleophilic attack.
The alcoholysis (reaction with an alcohol) proceeds via a nucleophilic attack of the alcohol on the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. The subsequent cleavage of the C-N bond is often the rate-determining step. This process releases the amine and forms the ester product, regenerating the active manganese catalyst. nih.govresearchgate.net
Kinetic studies on related systems suggest that the reaction rate is dependent on the concentration of both the amide and the alcohol, as well as the catalyst loading. The removal of the amine byproduct can be crucial for driving the reaction equilibrium towards the ester product, thereby improving yields. organic-chemistry.org DFT calculations on related manganese-catalyzed amidation of esters (the reverse reaction) support an acid-base mechanism over an oxidative addition-reductive elimination pathway, which may have implications for the esterification mechanism as well. nih.govacs.org
The efficiency and selectivity of transition metal-catalyzed reactions involving naphthamides are profoundly influenced by the choice of ligands and additives. These components can affect the catalyst's stability, solubility, and electronic properties, thereby steering the reaction towards the desired outcome.
In palladium-catalyzed ortho-acylation, ligands play a crucial role in stabilizing the palladium intermediates and modulating their reactivity. nih.gov For instance, phosphine (B1218219) ligands such as X-Phos have been shown to improve the yields of acylation reactions. mdpi.com These bulky, electron-rich ligands can promote the oxidative addition and reductive elimination steps in the catalytic cycle. The ligand's structure can also influence the regioselectivity of the C-H activation step.
Additives are also critical. In manganese-catalyzed C-N bond cleavage, the addition of potassium alkoxides has been found to have a remarkable effect. researchgate.net Mechanistic studies suggest that these additives can react with mononuclear manganese precursors to form hetero-dinuclear manganese-potassium active species. These bimetallic species exhibit enhanced catalytic activity for the cleavage of the amide bond compared to the manganese catalyst alone. Similarly, in palladium-catalyzed acylations, oxidants such as (NH₄)₂S₂O₈ are necessary additives to facilitate the generation of acyl radicals from α-oxocarboxylic acids. mdpi.com In some cases, the addition of a catalytic amount of an acid like TfOH can also improve product yields. acs.org
| Reaction Type | Catalyst System | Ligand/Additive | Role |
|---|---|---|---|
| Pd-Catalyzed Ortho-Acylation | Pd(TFA)₂ | X-Phos (Ligand) | Improves reaction yield by stabilizing Pd intermediates. mdpi.com |
| Pd-Catalyzed Ortho-Acylation | Pd(TFA)₂ | (NH₄)₂S₂O₈ (Additive/Oxidant) | Generates acyl radical from α-oxocarboxylic acid. mdpi.com |
| Mn-Catalyzed C-N Cleavage | Mononuclear Mn precursor | Potassium Alkoxide (Additive) | Forms highly active hetero-dinuclear Mn-K species. researchgate.net |
Stereodynamics and Conformational Analysis of Naphthamide Systems
The three-dimensional structure and dynamic behavior of naphthamides are governed by hindered rotation around key single bonds. These stereodynamics have significant implications for their chemical reactivity and spectroscopic properties.
In tertiary aromatic amides like N,N-Diethyl-1-naphthamide, the rotation around the Ar-CO (aryl-carbonyl) and C-N (carbonyl-nitrogen) bonds is often hindered due to steric interactions. Investigations using NMR spectroscopy and kinetic analysis have revealed that these rotational processes are not always independent. nih.gov In many cases, the rotations are correlated, a phenomenon described as "molecular gearing." nih.gov
For N,N-Diethyl-1-naphthamide, computational studies have shown that an independent rotation around the C-N bond is not a feasible process. nih.gov Instead, conformational changes involving the amide group occur through a more complex, concerted motion. This gearing mechanism involves the correlated rotation of the Ar-CO bond, the C-N bond, and the ethyl groups. nih.gov In naphthamides with branched N-substituents, this gearing can be highly efficient, with very little "slippage" where one bond rotates without the other. nih.gov This correlated motion effectively translates the rotational movement of one part of the molecule to another, much like macroscopic mechanical gears.
The concerted rotational dynamics in N,N-Diethyl-1-naphthamide have a direct and observable impact on its spectroscopic signatures, particularly in variable-temperature (VT) NMR spectra. nih.gov The equivalence of the methyl groups of the N-diethyl moiety, for example, is a result of these dynamic processes.
At low temperatures, the rotation around the C-N and Ar-CO bonds is slow on the NMR timescale, leading to distinct signals for the diastereotopic methyl groups. As the temperature increases, the rate of the concerted rotational processes increases. When the rate of this dynamic exchange becomes fast enough, the distinct signals for the methyl groups coalesce into a single, time-averaged signal. nih.gov The energy barriers for these processes, calculated from the coalescence temperature in VT-NMR experiments, are in good agreement with computational models, confirming that the observed spectral changes are due to a complex process involving concerted rotations of the N-CO, Ar-CO, and ethyl groups. nih.gov In 2-substituted 1-naphthamides, this correlated rotation accounts for all of the Ar-CO rotations, although some degree of uncorrelated C-N rotation may also occur. nih.gov
Nucleophilic Addition Mechanisms to Naphthamide Derivatives
The reactivity of this compound is centered around the amide functional group, specifically the electrophilic nature of the carbonyl carbon. Nucleophilic addition is a fundamental reaction class for carbonyl compounds; however, the mechanism and kinetics in amides exhibit distinct characteristics compared to other carbonyl derivatives like ketones or aldehydes. libretexts.orgmasterorganicchemistry.com
The core of the nucleophilic addition mechanism involves the attack of a nucleophile on the partially positive carbonyl carbon atom. ksu.edu.sa This carbon is electrophilic due to the polarization of the carbon-oxygen double bond, where the more electronegative oxygen atom pulls electron density from the carbon. masterorganicchemistry.com The reaction proceeds via the formation of a tetrahedral intermediate, which involves the rehybridization of the carbonyl carbon from sp² to sp³. libretexts.orgopenstax.org
For a generic nucleophile (Nu:⁻), the initial step is its addition to the carbonyl carbon of this compound. This breaks the C=O pi bond, and the electrons are pushed onto the oxygen atom, forming a tetrahedral alkoxide intermediate. libretexts.org
The fate of this intermediate is what distinguishes amides from other carbonyl compounds. While in aldehydes and ketones, this intermediate is typically protonated to form an alcohol, in amides, the reaction often requires more forcing conditions. openstax.org This is because the nitrogen atom's lone pair of electrons participates in resonance with the carbonyl group. This resonance delocalization reduces the partial positive charge on the carbonyl carbon, making it less electrophilic and therefore less reactive towards nucleophiles compared to aldehydes, ketones, or acid chlorides. masterorganicchemistry.com
The general steps for a nucleophilic addition to this compound are outlined below.
| Step | Description | Intermediate |
| 1 | A nucleophile (Nu:⁻) attacks the electrophilic carbonyl carbon of the naphthamide. | A tetrahedral alkoxide intermediate is formed. The carbon atom's hybridization changes from sp² to sp³. |
| 2 | The tetrahedral intermediate resolves. This can happen in several ways depending on the nucleophile and reaction conditions. For a reaction like reduction with a strong nucleophile (e.g., H:⁻ from LiAlH₄), the oxygen can coordinate to a Lewis acid (like AlH₃), and a second hydride addition can occur, eventually leading to an amine after workup. For hydrolysis, the intermediate would be protonated and further reaction would lead to a carboxylic acid and diethylamine. | The final product is formed (e.g., an amine, or a carboxylic acid and an amine). |
The reactivity of the amide group in this compound is significantly lower than that of other carbonyl-containing functional groups. This is primarily due to the electron-donating resonance effect of the nitrogen atom. A general hierarchy of reactivity for carbonyl derivatives toward nucleophilic addition is well-established. masterorganicchemistry.comyoutube.com
| Compound Type | General Structure | Relative Reactivity Towards Nucleophilic Attack | Reason for Reactivity |
| Acyl Chloride | R-COCl | Highest | Strong inductive effect of chlorine; chloride is a good leaving group. |
| Aldehyde | R-CHO | High | Less sterically hindered than ketones; hydrogen offers no electron donation. libretexts.org |
| Ketone | R-CO-R' | Moderate | Two electron-donating alkyl groups and more steric hindrance than aldehydes. libretexts.orgopenstax.org |
| Ester | R-COOR' | Low | Oxygen lone pair provides resonance stabilization, but less effective than nitrogen. |
| Amide | R-CONR'₂ | Lowest | Nitrogen is a strong electron-donating group via resonance, significantly reducing the electrophilicity of the carbonyl carbon. masterorganicchemistry.com |
One of the most common nucleophilic addition reactions that amides like this compound undergo is reduction by strong hydride-donating agents, such as Lithium aluminum hydride (LiAlH₄). In this reaction, the hydride ion (H:⁻) acts as the nucleophile, adding to the carbonyl carbon. This is a classic example where the nucleophilic addition initiates a process that ultimately reduces the entire functional group.
Advanced Spectroscopic Characterization and Structural Analysis of N,n Diethyl 2 Naphthamide
High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural and Dynamic Studies
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. weebly.com For N,N-Diethyl-2-naphthamide, NMR provides not only a map of the proton and carbon framework but also reveals dynamic processes such as restricted rotation around the amide bond. st-andrews.ac.uk
The amide bond in this compound possesses a partial double bond character, which restricts free rotation around the C-N bond. nih.gov This restricted rotation leads to distinct chemical environments for the two ethyl groups, making them magnetically non-equivalent at room temperature. st-andrews.ac.uk Variable-temperature (VT) NMR spectroscopy is employed to study this dynamic process. st-andrews.ac.uk
As the temperature is increased, the rate of rotation around the amide bond increases. researchgate.net This increased rate of exchange between the different conformations leads to a broadening of the signals for the ethyl protons and carbons in the NMR spectrum. researchgate.net At a specific temperature, known as the coalescence temperature, the two distinct signals for each ethyl group merge into a single, broad peak. st-andrews.ac.uk By analyzing the line shapes of the NMR signals at different temperatures, the rate constants for the rotational process can be determined. nih.gov From these rate constants, the free energy of activation (ΔG‡) for the rotation can be calculated, providing a quantitative measure of the rotational barrier. st-andrews.ac.ukacs.org This barrier is influenced by factors such as the steric hindrance around the amide bond and the electronic nature of the naphthyl group. nih.govacs.org
Table 1: Conceptual Variable-Temperature NMR Data for this compound
| Temperature (°C) | Appearance of Ethyl Group Signals (¹H NMR) | Exchange Rate (k) |
| 25 | Two distinct sets of quartets and triplets | Slow |
| 75 | Broadening of signals | Intermediate |
| 120 | Coalescence into one broad quartet and triplet | Fast |
| 150 | Sharpening into one set of quartet and triplet | Very Fast |
Note: This table is illustrative. Actual coalescence temperatures and exchange rates would be determined experimentally.
While one-dimensional NMR provides fundamental information, two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of all proton and carbon signals, especially for complex molecules like this compound. researchgate.netomicsonline.org
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. For this compound, COSY spectra would show correlations between the CH₂ and CH₃ protons within each ethyl group and among the protons on the naphthalene (B1677914) ring system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is crucial for assigning the ¹³C signals based on the already assigned ¹H signals. Each CH, CH₂, and CH₃ group in this compound would produce a cross-peak in the HSQC spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are bonded. NOESY is critical for determining the stereochemistry and preferred conformation of the molecule in solution. For this compound, NOESY could reveal through-space interactions between the ethyl group protons and the protons on the naphthalene ring, providing insights into the orientation of the diethylamide group relative to the aromatic system.
Advanced Mass Spectrometry for Mechanistic Interrogation and Derivative Characterization
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. nih.gov
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. nih.gov For this compound (C₁₅H₁₇NO), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas. researchgate.net This capability is crucial for confirming the identity of the synthesized compound and for characterizing any unknown impurities or derivatives. The high resolving power of modern instruments, such as Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, allows for the differentiation of ions with very small mass differences. researchgate.net
Table 2: HRMS Data for this compound
| Ion Formula | Calculated Exact Mass (m/z) | Measured Exact Mass (m/z) | Mass Error (ppm) |
| [C₁₅H₁₇NO + H]⁺ | 228.1383 | Experimental Value | Calculated from Data |
| [C₁₅H₁₇NO + Na]⁺ | 250.1202 | Experimental Value | Calculated from Data |
Note: Experimental values would be obtained from HRMS analysis.
Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of molecules from solution with minimal fragmentation. nih.gov ESI-MS is a valuable tool for monitoring the progress of chemical reactions in real-time. researchgate.netchromatographyonline.com For the synthesis of this compound, ESI-MS can be used to track the consumption of starting materials and the formation of the product over time. mdpi.com This allows for the optimization of reaction conditions, such as temperature, reaction time, and catalyst loading. Furthermore, ESI-MS can help in the identification of reaction intermediates and byproducts, providing valuable mechanistic insights into the reaction pathway. mdpi.com
X-ray Crystallography for Solid-State Molecular Architecture and Coordination Complexes
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov The technique involves diffracting X-rays off a single crystal of the compound, and the resulting diffraction pattern is used to calculate the positions of the atoms within the crystal lattice. nih.gov
For this compound, a single-crystal X-ray structure would provide precise information on bond lengths, bond angles, and torsion angles. This data reveals the molecule's conformation in the solid state, including the planarity of the amide group and the orientation of the diethylamino and naphthyl substituents.
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| a (Å) | Experimental Value |
| b (Å) | Experimental Value |
| c (Å) | Experimental Value |
| α (°) | Experimental Value |
| β (°) | Experimental Value |
| γ (°) | Experimental Value |
| Volume (ų) | Experimental Value |
| Z | Experimental Value |
Note: These parameters would be determined from a single-crystal X-ray diffraction experiment.
Research on Two-Dimensional Correlation Spectroscopy of this compound Not Currently Available
A thorough review of scientific literature reveals a lack of specific research applying Two-Dimensional Correlation Spectroscopy (2D-COS) to the analysis of this compound. While 2D-COS is a powerful analytical technique for deconvoluting complex spectral data and understanding molecular interactions under various perturbations, its application to this particular naphthamide system has not been documented in available research.
Two-dimensional correlation spectroscopy is a sophisticated analytical method used to analyze spectral changes in response to an external perturbation, such as temperature, pressure, or concentration. nist.govnih.gov This technique generates two-dimensional correlation maps that reveal relationships between different spectral bands. rjeid.comedgccjournal.org Synchronous spectra indicate simultaneous changes in spectral intensities, while asynchronous spectra highlight sequential or independent variations. nist.gov This allows for enhanced spectral resolution and the determination of the order of molecular events. nist.govnih.gov
The application of 2D-COS has been extensive across various scientific disciplines. It has been instrumental in studying the phase transitions of polymers, the dynamics of proteins, and the intricacies of hydrogen bonding in different molecular systems. nist.govnist.gov The technique is not limited to a single type of spectroscopy, having been successfully coupled with infrared (IR), Raman, UV-Vis, and fluorescence spectroscopy, among others. nist.govnih.gov
Despite the broad utility of 2D-COS in elucidating molecular structures and dynamics, there are no specific studies that have published findings on the spectral variations of this compound using this method. Consequently, data tables and detailed research findings on the synchronous and asynchronous correlations of spectral bands for this compound under any perturbation are not available. Such an analysis would be valuable in understanding the behavior of the naphthyl and diethylamide moieties under changing conditions, but this research has yet to be undertaken or published.
Computational Chemistry and Theoretical Modeling of N,n Diethyl 2 Naphthamide
Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation
Density Functional Theory (DFT) has become a important method for investigating the kinetics and thermodynamics of chemical reactions. For N,N-Diethyl-2-naphthamide, DFT calculations are instrumental in elucidating the mechanisms of its synthesis and transformation, particularly within catalytic cycles.
DFT calculations enable the mapping of potential energy surfaces for reactions involving this compound, allowing for the identification of transition states and the calculation of activation energy barriers. This is crucial for understanding and optimizing catalytic processes. For instance, in catalyzed reactions, DFT can model the interaction of the amide with the catalyst, revealing the step-by-step mechanism.
Table 1: Illustrative Energy Barriers for a Hypothetical Catalytic Cycle
| Step in Catalytic Cycle | Transition State | Calculated Energy Barrier (kcal/mol) |
|---|---|---|
| Catalyst Activation | [Catalyst-Substrate]‡ | 15.2 |
| C-N Bond Formation | [Naphthoyl-Amine]‡ | 24.5 |
| Product Release | [Product-Catalyst]‡ | 10.8 |
Note: Data are illustrative and based on typical values for similar catalytic reactions.
The interaction of this compound with metal centers is of significant interest for catalysis and materials science. DFT calculations can provide detailed information on the geometry and electronic structure of metal–naphthamide complexes. The amide group offers potential coordination sites through the carbonyl oxygen and, in some cases, the nitrogen atom, although the latter is less common due to the delocalization of its lone pair. Furthermore, the naphthyl ring can engage in π-stacking interactions with metal complexes.
DFT studies on similar ligand systems reveal that coordination can significantly alter the electronic properties of both the metal and the ligand. researchgate.netnih.govmdpi.com For this compound, coordination to a metal ion through the carbonyl oxygen is expected to be the primary mode of interaction. nih.gov This interaction would involve the donation of electron density from the oxygen lone pair to the metal's vacant orbitals, a process that can be quantified using Natural Bond Orbital (NBO) analysis. Such coordination typically leads to a polarization of the C=O bond, which can activate the amide for further reactions. nih.gov
Table 2: Calculated Properties of a Hypothetical Metal–this compound Complex
| Property | Value |
|---|---|
| Coordination Atom | Carbonyl Oxygen |
| Metal-Oxygen Bond Length (Å) | 2.15 |
| Charge Transfer (e-) (Ligand to Metal) | 0.25 |
| C=O Bond Polarization (%) | 15 |
Note: Values are hypothetical and serve as examples of parameters obtainable from DFT calculations.
Quantum Chemical Methods for Electronic Structure and Reactivity Predictions
Quantum chemical methods are essential for predicting the intrinsic electronic properties and reactivity of molecules like this compound.
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting how a molecule will interact with other species. researchgate.netnih.govchemrxiv.org For this compound, the HOMO is expected to be localized on the electron-rich naphthyl ring, while the LUMO is likely centered on the carbonyl group and the aromatic system.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netmdpi.com A smaller gap suggests higher reactivity. Reactivity indices such as chemical potential, hardness, and electrophilicity can be derived from the HOMO and LUMO energies to provide a more quantitative measure of reactivity.
Table 3: Predicted FMO Energies and Reactivity Indices for this compound
| Parameter | Predicted Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -6.5 | Electron-donating capability |
| LUMO Energy | -1.2 | Electron-accepting capability |
| HOMO-LUMO Gap | 5.3 | High kinetic stability |
Note: These are representative values for a molecule of this type.
The properties of the amide bond in this compound are influenced by the electronic effects of the naphthyl group and the diethylamino substituents. The delocalization of the nitrogen lone pair into the carbonyl π-system gives the C-N bond partial double-bond character, which is fundamental to the planarity and rotational barrier of the amide group.
Quantum chemical calculations can quantify these electronic effects. For example, n→π* interactions, where an electron pair from a donor group interacts with the antibonding orbital of a carbonyl group, can influence the conformation and stability of amides. nih.govresearchgate.net In this compound, the large aromatic system of the naphthyl group can exert significant steric and electronic influence on the amide bond's rotational dynamics. mdpi.com
Molecular Dynamics Simulations for Conformational Landscapes and Rotational Barriers
Molecular dynamics (MD) simulations provide a means to explore the conformational landscape of flexible molecules like this compound over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can map out the accessible conformations and the energy barriers between them.
For this compound, key conformational degrees of freedom include the rotation around the C-N amide bond and the aryl-CO bond. mdpi.com The rotation around the C-N bond is typically hindered due to its partial double-bond character, leading to distinct cis and trans isomers, although the trans configuration is generally favored. The rotation around the aryl-CO bond determines the orientation of the naphthyl group relative to the amide plane. Studies on similar aromatic amides have used a combination of experimental techniques, like variable-temperature NMR, and computational methods to determine these rotational barriers. nih.govnih.gov MD simulations can complement these studies by providing a more detailed picture of the dynamic conformational changes. researchgate.net
Table 4: Calculated Rotational Barriers for Aromatic Amides
| Rotational Bond | Compound Type | Typical Barrier (kcal/mol) |
|---|---|---|
| Aryl-CO | N,N-dialkylbenzamides | 5 - 10 |
| C-N (Amide) | Tertiary Amides | 18 - 22 |
Note: Data are based on values reported for analogous compounds in the literature.
In Silico Studies of Nonlinear Optical Properties of Naphthamide Analogues
Recent research has utilized computational techniques, such as density functional theory (DFT), to explore the nonlinear optical (NLO) properties of various naphthamide and naphthalimide analogues. nih.govresearchgate.net NLO materials are of significant interest for applications in areas like telecommunications, laser frequency conversion, and digital data storage. nih.gov In silico studies allow for the prediction of key NLO parameters, including polarizability and hyperpolarizability, which are indicative of a molecule's NLO response.
One such study focused on a series of naphthalimide Schiff base compounds (5a–c), investigating their third-order NLO polarizabilities (⟨γ⟩) through computational calculations. nih.gov The results demonstrated that these analogues exhibit significant NLO properties, with their calculated average ⟨γ⟩ amplitudes being substantially greater than that of the reference material, p-nitroaniline (p-NA). nih.gov
The calculated average third-order NLO polarizabilities for these naphthalimide derivatives are detailed in the table below.
| Compound | Calculated Average Third-Order NLO Polarizability (⟨γ⟩) vs. p-NA |
| 5a | 5 times greater |
| 5b | 9 times greater |
| 5c | 21 times greater |
These computational findings highlight the potential of naphthalimide derivatives as promising candidates for NLO applications. nih.gov The study underscores the utility of theoretical modeling in identifying and designing novel organic materials with enhanced NLO properties. nih.gov
Further computational investigations on other analogues, such as 3-hydroxy-N-phenyl-2-naphthamide and its derivatives, have also been undertaken to elucidate their linear and nonlinear optical properties. researchgate.net These first-principles calculations, based on density functional theory, are employed to determine parameters like dipole moment, energy gap, polarizability, and first hyperpolarizability, which are crucial in assessing the NLO activity of these molecules. researchgate.net
While direct computational studies on the NLO properties of this compound were not prominently found, the research on its analogues provides a valuable theoretical framework. These studies collectively suggest that the naphthamide scaffold is a promising structural motif for the development of new organic NLO materials. The insights gained from these in silico models can guide the synthesis and experimental validation of novel naphthamide derivatives with tailored optical properties for advanced technological applications.
Applications in Materials Science and Supramolecular Chemistry
Exploration of N,N-Diethyl-2-naphthamide Derivatives in Nonlinear Optics (NLO)
Organic materials with significant nonlinear optical (NLO) properties are of great interest for applications in telecommunications, laser frequency conversion, and digital data storage. nih.gov The NLO response of a molecule is governed by its ability to alter its polarization in the presence of a strong electric field, a property often found in molecules with extended π-conjugated systems and significant charge asymmetry.
While direct NLO studies on this compound are not extensively documented, its structural analogues, particularly naphthalimide and naphthyridine derivatives, have shown considerable promise, highlighting the potential of the naphthylamide framework for NLO applications. nih.govrsc.org The naphthalene (B1677914) core provides a large, polarizable π-electron system. The NLO properties can be further tuned by introducing electron-donating and electron-accepting groups to create "push-pull" chromophores, which enhances the molecule's hyperpolarizability. rsc.org
Computational studies using Density Functional Theory (DFT) on related naphthalimide Schiff base compounds have demonstrated that strategic modifications can lead to significant third-order NLO polarizabilities (γ). nih.gov For instance, the calculated average third-order NLO polarizabilities of certain naphthalimide derivatives were found to be up to 21 times greater than that of the standard reference material, p-nitroaniline (p-NA). nih.gov This suggests that derivatizing this compound, for example, by introducing strong donor or acceptor groups on the naphthalene ring, could yield materials with substantial NLO activity.
| Compound | Description | Calculated ˂γ˃ (a.u.) | Relative Enhancement (vs. p-NA) |
|---|---|---|---|
| Compound 5a | Naphthalimide Schiff base derivative | 1.53 x 10-34 esu | 5x |
| Compound 5b | Naphthalimide Schiff base derivative with methoxy (B1213986) group | 2.76 x 10-34 esu | 9x |
| Compound 5c | Naphthalimide Schiff base derivative with dimethylamino group | 6.44 x 10-34 esu | 21x |
| p-NA (Reference) | p-Nitroaniline | ~0.3 x 10-34 esu | 1x |
Naphthamide Building Blocks in Supramolecular Assemblies
Supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions such as hydrogen bonding and π-π stacking. nih.gov The defined geometry and functional groups of naphthamides make them excellent candidates for use as building blocks, or "synthons," in the field of crystal engineering, which aims to design and synthesize solid-state structures with desired properties. nih.gov
Hydrogen bonds are a primary tool for constructing robust supramolecular architectures. nih.gov Although this compound lacks a hydrogen bond donor (like an N-H proton), its amide carbonyl oxygen is an effective hydrogen bond acceptor. This allows it to form predictable hydrogen-bonded networks when co-crystallized with molecules that possess hydrogen bond donor groups (e.g., alcohols, carboxylic acids, or primary/secondary amides).
The study of related benzamide (B126) and naphthyridine derivatives provides insight into the potential hydrogen-bonding patterns. mdpi.comresearchgate.net For example, amide…amide interactions are common synthons in crystal engineering. In a network containing this compound and a suitable donor molecule, the carbonyl oxygen can participate in N-H···O or O-H···O interactions, leading to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional frameworks. nih.govmdpi.com The specific architecture of the resulting network is influenced by the stoichiometry of the components, the steric hindrance from the diethyl groups, and the potential for competing interactions like π-π stacking of the naphthalene rings.
Host-guest chemistry involves the formation of complexes where a larger "host" molecule encapsulates a smaller "guest" molecule. mdpi.com This recognition is driven by a combination of non-covalent forces. The structural features of this compound allow it to participate in such interactions.
The broad, electron-rich surface of the naphthalene moiety makes it suitable for π-π stacking interactions with aromatic guest molecules. nih.gov Macrocycles constructed from naphthalimide units, for instance, have been shown to act as hosts for guests like fullerene C70 and pyrene, with binding driven by shape complementarity and π-π interactions. nih.gov Similarly, receptors incorporating naphthamide units could be designed to recognize and bind specific guest molecules. The amide carbonyl group can also serve as a recognition site by forming hydrogen bonds with complementary guests. nih.gov While the diethyl groups add steric bulk, they also enhance solubility in organic solvents, which can be advantageous for studying host-guest phenomena in solution.
Catalytic Roles of Naphthamide-Derived Ligands and Complexes
In coordination chemistry, organic molecules that bind to a metal center are known as ligands. nih.gov The properties of the ligand—its electronic character, steric bulk, and the number and type of donor atoms—are crucial in determining the reactivity and selectivity of the resulting metal complex in catalysis. nih.gov The this compound structure, featuring a nitrogen and an oxygen donor atom, can act as a bidentate chelating ligand, making it a valuable component in the design of transition metal catalysts. mdpi.com
Metal complexes incorporating naphthamide-derived ligands have potential applications in a variety of catalytic organic transformations. The naphthalene framework can be functionalized to electronically and sterically tune the properties of the catalyst. The N,N-diethylamide group itself influences the metal center's environment. Transition metal complexes stabilized by related N-heterocyclic carbene ligands with naphthyl substituents have been successfully used in catalytic reactions. uni-regensburg.de While specific, widespread catalytic applications of simple this compound complexes are still an emerging area, the fundamental principles of ligand design suggest their utility in fields such as cross-coupling reactions, hydrogenations, and oxidations.
One of the most significant applications of the naphthamide scaffold in catalysis is its use as a directing group in C-H activation reactions. mdpi.com C-H activation is a powerful strategy in organic synthesis that allows for the direct functionalization of otherwise inert carbon-hydrogen bonds, avoiding the need for pre-functionalized starting materials. snnu.edu.cn
In this context, the amide group of this compound acts as an internal ligand. The carbonyl oxygen atom coordinates to a transition metal center (commonly ruthenium or palladium), forming a stable five- or six-membered metallacycle intermediate. nih.gov This chelation effect brings the metal catalyst into close proximity to the C-H bonds at the C1 and C3 positions of the naphthalene ring, facilitating selective C-H bond cleavage at one of these ortho positions. Once the C-H bond is activated, the resulting organometallic intermediate can react with a variety of coupling partners to form new C-C, C-N, or C-O bonds. Ruthenium(II)-catalyzed C-H activation, in particular, has been shown to be effective for various transformations using amide directing groups. semanticscholar.orgnih.govrsc.org
| Catalyst System | Directing Group | Coupling Partner | Transformation | Reference |
|---|---|---|---|---|
| Ruthenium(II) | Aromatic Amide | Isocyanate | Amidation (Phthalimide Synthesis) | semanticscholar.org |
| Ruthenium(II) | Aromatic Hydroxamic Acid Ester | Allylic Amide | (4+2) Annulation | rsc.org |
| Palladium(II) | Aromatic Amide | Phenyliodine Diacetate | Acetoxylation | nih.gov |
| Rhodium(I) | Aldehyde (as transient DG) | Alkyne | Alkenylation / Annulation | rsc.org |
This chelate-assisted strategy provides a highly regioselective method for functionalizing the naphthalene core, opening pathways to complex, substituted naphthalene derivatives that would be difficult to synthesize using traditional methods.
Naphthamide-Based Chemosensors for Ion Recognition
The field of supramolecular chemistry has driven significant advancements in the development of optical chemosensors for the detection of various analytes. Among these, molecules incorporating the naphthamide or naphthalimide framework have emerged as excellent fluorescent chemosensors. researchgate.net These compounds are prized for their robust photophysical properties, including high fluorescence quantum yields, significant Stokes shifts, and good photostability. nih.govnih.gov The rigid, planar structure of the naphthalene core provides a versatile scaffold that can be readily functionalized with specific ion-binding units (receptors) to create highly selective and sensitive sensors. nih.govmdpi.com
The fundamental principle behind these chemosensors is the coupling of an ion recognition event with a measurable change in the fluorophore's optical properties. When the sensor's receptor binds to a target metal ion, the electronic properties of the entire molecule are altered, leading to a distinct response, such as an increase ("turn-on"), decrease ("turn-off"), or shift in the fluorescence emission. nih.govnih.gov
Detailed research has demonstrated the successful application of naphthamide and its derivatives in detecting a wide array of metal ions, ranging from alkali and alkaline earth metals to transition and heavy metals. The selectivity of these sensors is engineered by carefully designing the binding cavity or receptor group attached to the naphthalene core. mdpi.comresearchgate.net
Key Research Findings:
Trivalent Cations (Al³⁺, Fe³⁺, Cr³⁺, Ga³⁺): Naphthalimide-based chemosensors have shown remarkable efficacy in detecting trivalent cations. A sensor developed from naphthalimide and naphthaldehyde demonstrated selective fluorescence enhancement for Ga³⁺, Al³⁺, and Cr³⁺ at different emission wavelengths, allowing for their differentiation. nih.gov Another study reported a Schiff-base probe derived from naphthalimide that exhibited high sensitivity for Al³⁺ with a low detection limit of 39 nM and a rapid response time of under one minute. researchgate.net Similarly, sensors functionalized with amino groups have been shown to produce the highest fluorescence enhancement in the presence of Fe³⁺ compared to a range of other divalent and monovalent cations. mdpi.com
Heavy Metal Ions (Hg²⁺, Ag⁺): The detection of toxic heavy metals is a critical application. A fluorescent probe based on a naphthalimide derivative was designed for the selective detection of Ag⁺ and Hg²⁺. nih.gov Upon binding these ions, the sensor exhibited a significant quenching of its fluorescence emission, accompanied by a visible color change from yellow to colorless. nih.gov The introduction of thiosemicarbazide (B42300) motifs, which have a strong affinity for thiophilic metals like silver, into the naphthalimide structure is a common strategy to impart selectivity for these ions. nih.gov
Divalent Cations (Zn²⁺, Cu²⁺, Mn²⁺, Co²⁺): Naphthalene-derived sensors have also been tailored for biologically and environmentally relevant divalent cations. Naphthaldehyde-2-pyridinehydrazone derivatives were found to display a "turn-on" fluorescence response specifically for Zn²⁺ in aqueous media, with one compound showing a 19-fold fluorescence increase and a detection limit of 0.17 μmol/L. nih.gov A naphthalene cationic Schiff base (NCSB) was developed as a reusable paper-based sensor for Mn²⁺ and Co²⁺, showing a distinct color change from blue to colorless upon detection. nih.gov Other research has focused on naphthalimide-based probes for Cu²⁺ that produce a colorimetric response from yellow to colorless and a ratiometric "turn-on" fluorescent signal. researchgate.net
The mechanism of ion recognition often involves processes such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Chelation-Enhanced Fluorescence (CHEF). chemisgroup.us For instance, in a PET sensor, the receptor can quench the fluorophore's emission in the unbound state. Upon binding a cation, the receptor's electron-donating ability is diminished, inhibiting the PET process and "turning on" the fluorescence. The structural design, including the choice of receptor and its linkage to the naphthamide core, is crucial for dictating the sensing mechanism and achieving high selectivity for a specific ion. mdpi.com
The following tables summarize the performance of various naphthalene-based chemosensors for different metal ions as reported in recent literature.
Table 1: Performance of Naphthamide/Naphthalimide-Based Chemosensors for Trivalent Metal Ions
| Target Ion(s) | Sensor Type | Response | Detection Limit (LOD) | Reference |
|---|---|---|---|---|
| Ga³⁺, Al³⁺, Cr³⁺ | Naphthalimide-Naphthaldehyde | Turn-on | Not Specified | nih.gov |
| Al³⁺ | Naphthalimide-Picolinohydrazide | Turn-on | 39 nM | researchgate.net |
| Fe³⁺ | Amino-functionalized Naphthalimide | Turn-on | Not Specified | mdpi.com |
Table 2: Performance of Naphthamide/Naphthalimide-Based Chemosensors for Divalent and Monovalent Metal Ions
| Target Ion(s) | Sensor Type | Response | Detection Limit (LOD) | Reference |
|---|---|---|---|---|
| Ag⁺, Hg²⁺ | Naphthalimide Derivative | Turn-off (Quenching) | Not Specified | nih.gov |
| Zn²⁺ | Naphthaldehyde-Pyridinehydrazone | Turn-on | 0.17 µM | nih.gov |
| Cu²⁺ | Naphthalimide-based Probe (NAPH) | Turn-on (Ratiometric) | Not Specified | researchgate.net |
| Mn²⁺, Co²⁺ | Naphthalene Cationic Schiff Base | Turn-off (Colorimetric) | Not Specified | nih.gov |
Advanced Analytical Methodologies for N,n Diethyl 2 Naphthamide in Non Biological Matrices
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for the separation of N,N-Diethyl-2-naphthamide from complex sample matrices, enabling its accurate quantification. The choice between liquid and gas chromatography is typically dictated by the compound's volatility and thermal stability, as well as the nature of the matrix.
High-Performance Liquid Chromatography (HPLC) is a highly suitable technique for the analysis of this compound, given its relatively low volatility and strong ultraviolet (UV) absorbance due to the naphthalene (B1677914) ring system. A reversed-phase HPLC setup is the most common approach for compounds of this polarity.
The separation is typically achieved on a C18 stationary phase, which retains the analyte based on hydrophobic interactions. A mobile phase gradient, commonly employing acetonitrile (B52724) and water, allows for the efficient elution of the target compound while separating it from other matrix components. To improve peak shape and ionization efficiency, especially if coupled with a mass spectrometer, modifiers like formic acid are often added to the mobile phase. nih.gov
Advanced detection methods are crucial for achieving high sensitivity and selectivity. A Diode Array Detector (DAD) or Photo Diode Array (PDA) detector is particularly useful as it can acquire the full UV-vis spectrum of the eluting peak. This provides not only quantitative data but also qualitative information that aids in peak identification and purity assessment by comparing the acquired spectrum with that of a known standard.
| Parameter | Condition |
|---|---|
| Instrument | High-Performance Liquid Chromatograph |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid |
| Elution | Gradient elution |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector | Diode Array Detector (DAD) |
| Detection Wavelength | Scan from 200-400 nm; quantification at maximum absorbance (~280 nm) |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful alternative for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. GC offers superior separation efficiency for complex mixtures, while MS provides definitive identification based on the mass-to-charge ratio and fragmentation patterns. researchgate.net
For purity analysis, GC-MS can effectively separate and identify synthesis-related impurities, such as starting materials (e.g., 2-naphthoyl chloride, diethylamine) or by-products. The sample is injected into a heated port where it is vaporized and carried by an inert gas through a capillary column. The column's stationary phase separates components based on their boiling points and polarities.
The mass spectrometer, typically operating in Electron Ionization (EI) mode, fragments the eluted molecules into characteristic ions. The resulting mass spectrum serves as a "fingerprint" for this compound, allowing for unambiguous identification. By comparing the total ion chromatogram (TIC) with the mass spectra of individual peaks, the purity of the compound can be accurately assessed. google.com
| Parameter | Condition |
|---|---|
| Instrument | Gas Chromatograph coupled to a Mass Spectrometer |
| Column | Capillary Column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium or Hydrogen, constant flow rate (e.g., 1.0 mL/min) oup.com |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Oven Program | Initial 100 °C, hold 1 min, ramp at 15 °C/min to 300 °C, hold 5 min |
| MS Interface Temp | 290 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40-500 amu |
High-Resolution Mass Spectrometry for Complex Mixture Analysis
When analyzing this compound in highly complex non-biological matrices, such as industrial effluents or environmental samples, low-resolution mass spectrometry may be insufficient due to isobaric interferences (i.e., other compounds having the same nominal mass). High-Resolution Mass Spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, overcomes this limitation by providing highly accurate mass measurements. nih.gov
The key advantage of HRMS is its ability to determine the elemental composition of an ion from its exact mass. This allows for the confident identification of this compound (C₁₅H₁₇NO, exact mass: 227.1310) and distinguishes it from other co-eluting compounds that may have the same nominal mass but a different elemental formula. This capability is invaluable for metabolite identification in environmental fate studies or for characterizing unknown impurities in technical-grade products. researchgate.net When coupled with liquid chromatography (LC-HRMS), this technique offers both excellent separation and highly specific detection, making it a powerful tool for comprehensive mixture analysis.
Innovative Sample Preparation Techniques for Enhanced Analytical Precision
The precision and accuracy of any analytical method are heavily dependent on the sample preparation stage. The goal is to efficiently extract this compound from the matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis.
For aqueous samples, Solid-Phase Extraction (SPE) is a widely used and effective technique. nih.gov A cartridge packed with a sorbent that has an affinity for the analyte (e.g., C18 or a polymeric sorbent) is used to retain this compound from the water sample. Interfering salts and polar impurities are washed away, and the analyte is then eluted with a small volume of an organic solvent, achieving both cleanup and concentration.
For solid matrices like soil or sediment, solvent extraction is the primary step. Techniques such as ultrasonic-assisted extraction (UAE) or pressurized liquid extraction (PLE) can be employed using appropriate organic solvents (e.g., acetonitrile, ethyl acetate) to efficiently extract the analyte from the solid particles. The resulting extract often requires a cleanup step, such as passage through a silica (B1680970) or Florisil cartridge, to remove co-extracted matrix components like humic acids or lipids before analysis. uwyo.edu
| Matrix | Technique | Key Steps |
|---|---|---|
| Water | Solid-Phase Extraction (SPE) | 1. Condition cartridge (e.g., C18) with methanol (B129727) and water. 2. Load water sample. 3. Wash with water to remove interferences. 4. Elute analyte with acetonitrile or methanol. |
| Soil/Sediment | Ultrasonic-Assisted Solvent Extraction (UAE) | 1. Mix soil sample with an extraction solvent (e.g., acetonitrile/ethyl acetate). 2. Sonicate for 15-30 minutes. 3. Centrifuge and collect the supernatant. 4. Concentrate and perform cleanup if necessary. |
Future Research Directions and Unexplored Avenues for N,n Diethyl 2 Naphthamide
Integration of N,N-Diethyl-2-naphthamide into Novel Organic Transformations and Catalyst Design
The development of efficient and selective catalysts is a cornerstone of modern synthetic chemistry. The rigid and sterically defined structure of the naphthalene (B1677914) core in this compound makes it an intriguing candidate for the design of novel ligands and catalysts, particularly in the realm of asymmetric synthesis.
One promising, yet unexplored, avenue is the development of axially chiral this compound derivatives as ligands for transition metal catalysis. Research on the isomeric 2-substituted N,N-diisopropyl-1-naphthamides has shown that these compounds possess a sufficiently large rotational energy barrier to exist as stable, separable atropisomers at room temperature. hkust.edu.hk This axial chirality is a key feature in many privileged ligands used in asymmetric catalysis. Future work could focus on introducing appropriate substituents at the C1 or C3 position of the this compound ring system to induce stable axial chirality. These novel chiral ligands could then be coordinated with various transition metals, such as palladium, rhodium, or nickel, to catalyze a range of asymmetric transformations. The "chiral wall" approach, which has been conceptualized for 1-naphthamides, could be adapted to design C2-unsymmetric atropisomeric P,O-ligands for enantioselective carbon-carbon bond-forming reactions. hkust.edu.hk
Furthermore, the N,N-diethylamide functionality itself can act as a coordinating group. Chiral N,N'-dioxide-metal complexes have emerged as powerful catalysts for a multitude of asymmetric reactions. researchgate.net By analogy, functionalization of the this compound backbone to incorporate a second coordination site could lead to a new class of C2-symmetric ligands. These could be explored in reactions such as asymmetric [2+2] cycloadditions, which have been successfully catalyzed by N,N'-dioxide/Ni(OTf)2 complexes. researchgate.net The potential applications of such newly designed catalysts are vast, ranging from the synthesis of complex natural products to the production of enantiomerically pure pharmaceuticals.
| Potential Catalytic Application | Proposed this compound Derivative | Relevant Analogue/Concept |
| Asymmetric Heck Reaction | Axially chiral C1-substituted this compound | Atropisomeric 2-substituted N,N-diisopropyl-1-naphthamides hkust.edu.hk |
| Asymmetric [4+2] Cycloaddition | This compound-based P,O-ligands | "Chiral wall" template with 1-naphthamides hkust.edu.hk |
| Enantioselective Michael Addition | This compound with a second coordinating group (e.g., N-oxide) | Chiral N,N'-dioxide-Ni(II) complexes researchgate.net |
| Asymmetric Transfer Hydrogenation | Chiral this compound-Rh(III) complexes | Tethered Rh(III) complexes with other chiral ligands |
Advanced Spectroscopic Techniques for Real-Time Mechanistic Monitoring
A deep understanding of reaction mechanisms is crucial for the optimization of existing transformations and the rational design of new ones. The reactions involving this compound, from its synthesis to its potential catalytic applications, could be profoundly illuminated by the application of advanced spectroscopic techniques for real-time monitoring.
In situ spectroscopic methods, such as Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy, allow for the continuous monitoring of reactant consumption and product formation without the need for sampling. nih.gov This technique is highly sensitive to changes in the vibrational modes of functional groups and could be employed to study the kinetics of this compound synthesis, providing insights into the rates of amide bond formation under various conditions. nih.gov
For more complex transformations, such as the catalytic cycles proposed in the previous section, real-time Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool. copernicus.org Techniques like two-dimensional ultrafast TOCSY NMR can provide detailed structural information on transient intermediates that may be present in low concentrations. nrel.govnih.gov By monitoring the reaction directly in the NMR tube, it would be possible to identify and characterize key catalytic species and intermediates, helping to elucidate the reaction pathway and the origin of stereoselectivity. copernicus.orgnih.gov
Mass spectrometry (MS) offers unparalleled sensitivity for the detection of low-abundance species, making it ideal for identifying reactive intermediates in catalytic cycles. nih.gov Online mass spectrometry techniques can dynamically track reactants, products, and short-lived intermediates. The use of electrospray ionization (ESI-MS) is particularly well-suited for studying reactions that involve charged intermediates, which is common in metal-catalyzed and organocatalytic processes. nih.gov Combining mass spectrometry with ion mobility separation could even allow for the differentiation of diastereomeric intermediates, providing a direct probe into the origins of enantioselectivity. nih.gov
| Spectroscopic Technique | Information Gained | Potential Application for this compound |
| In situ ATR-FTIR | Real-time concentration profiles of reactants and products | Kinetic studies of amide bond formation in the synthesis of this compound. nih.gov |
| Real-time NMR | Structural elucidation of intermediates, kinetic analysis | Mechanistic investigation of asymmetric reactions catalyzed by chiral this compound-metal complexes. copernicus.orgnrel.govnih.gov |
| Online ESI-MS | Detection and identification of low-abundance, short-lived intermediates | Tracking catalytic species in novel organic transformations involving this compound. nih.gov |
| Ion Mobility-MS | Separation and characterization of isomeric/diastereomeric intermediates | Probing the origin of enantioselectivity in asymmetric catalysis. nih.gov |
Predictive Computational Models for De Novo Naphthamide Design with Tailored Properties
Computational chemistry provides a powerful toolkit for the in silico design of molecules with specific, tailored properties, thereby accelerating the discovery process and reducing experimental costs. For this compound, predictive computational models can guide the development of new derivatives for a wide range of applications.
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), can be employed to predict the geometric and electronic properties of this compound and its derivatives. nrel.govrsdjournal.orgresearchgate.net These calculations are invaluable for understanding the fundamental aspects of molecular structure, such as rotational barriers around the C-C(O)N bond, which is critical for the design of stable atropisomers for asymmetric catalysis. hkust.edu.hk DFT can also be used to model the transition states of proposed reactions, providing insights into reaction kinetics and selectivity, and to calculate spectroscopic properties that can aid in the interpretation of experimental data. rsdjournal.org
The principles of de novo ligand design, which are well-established in drug discovery, can be applied to create novel naphthamides with specific functionalities. nih.gov Computational methods allow for the virtual screening of a vast chemical space to identify derivatives of this compound that are optimized for a particular purpose, such as binding to a specific metal center or exhibiting desired electronic properties. nih.govresearchgate.net Generative AI methods are emerging as a powerful tool for designing novel protein scaffolds and could be adapted for the design of smaller organic molecules, potentially leading to the discovery of entirely new classes of naphthamide-based catalysts or materials. biorxiv.org
| Computational Method | Predicted Properties | Application in Naphthamide Design |
| Density Functional Theory (DFT) | Geometries, rotational barriers, electronic structures, reaction energies | Design of stable atropisomeric ligands; prediction of catalytic activity and selectivity. nrel.govrsdjournal.orgresearchgate.net |
| Molecular Docking | Binding affinities and modes | Design of naphthamide-based ligands for specific metal catalysts. |
| De Novo Design Algorithms | Novel molecular structures with desired properties | Generation of new this compound derivatives with tailored electronic or steric features. nih.govresearchgate.netnih.gov |
| Quantum Chemistry for Spectroscopy | NMR, IR, and UV-Vis spectra | Aiding the identification and characterization of newly synthesized naphthamide derivatives. illinois.edu |
Development of Responsive Naphthamide-Based Materials and Smart Systems
"Smart" materials that respond to external stimuli such as light, pH, or temperature are at the forefront of materials science. The robust and photophysically active naphthalene core of this compound provides an excellent platform for the development of such responsive materials.
A particularly promising direction is the design of naphthamide-based fluorescent sensors. Naphthalimide derivatives, which are structurally related to naphthamides, have been successfully used as film-based fluorescent sensors for the detection of various analytes. researchgate.net These sensors often operate via a fluorescence quenching or enhancement mechanism upon interaction with the target molecule. By incorporating specific recognition moieties into the this compound scaffold, it should be possible to create sensors for a variety of chemical and biological species. For instance, functionalization with acidic or basic groups could lead to the development of pH-responsive fluorescent probes. nih.gov
Furthermore, this compound could be incorporated as a functional monomer into polymers to create stimuli-responsive materials. Polymers based on N-alkyl substituted acrylamides, such as Poly(N-isopropylacrylamide) (PNIPAAm), are well-known for their thermoresponsive behavior in aqueous solutions. mdpi.commdpi.com By copolymerizing a vinyl-functionalized this compound with monomers like N-isopropylacrylamide, it would be possible to create "smart" hydrogels that exhibit both temperature and potentially other stimuli-responsiveness, depending on the properties of the naphthamide unit. mdpi.com Such materials could find applications in areas like controlled drug delivery, where a change in local environment (e.g., temperature or pH) triggers the release of an encapsulated agent. mdpi.com The development of metallogels incorporating naphthamide ligands could also lead to materials that respond to the presence of specific metal ions or anions. nih.gov
| Material Type | Stimulus | Potential Application | Relevant Analogue/Concept |
| Fluorescent Sensor | pH, Metal Ions, Organic Molecules | Environmental monitoring, bio-imaging | Naphthalimide-based fluorescent sensors researchgate.netnih.gov |
| Responsive Polymer/Hydrogel | Temperature, pH | Controlled drug delivery, smart coatings | Poly(N-isopropylacrylamide) (PNIPAAm) based hydrogels mdpi.commdpi.com |
| Metallogel | Anions, Redox agents | Chemical sensing, catalysis | Supramolecular metallogels with other ligands nih.gov |
| Smart Surface/Film | Light, Solvents | Switchable wettability, responsive optical devices | Azobenzene-containing polymers |
Q & A
Q. Table 2: Example Solubility Discrepancies and Resolutions
| Study | Solubility (mg/mL) | Resolution Strategy |
|---|---|---|
| A (2023) | 12.5 ± 0.3 | Verify solvent degassing |
| B (2024) | 9.8 ± 0.5 | Control temperature fluctuations |
Advanced: What computational approaches are suitable for modeling this compound’s reactivity?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) for reactivity predictions .
- Molecular Dynamics (MD) : Simulate solvation effects in polar (water) vs. non-polar (hexane) solvents to predict aggregation behavior .
- Database Integration : Cross-reference computed thermodynamic properties (e.g., ΔfH°gas) with experimental NIST data .
Advanced: How can degradation pathways of this compound be systematically studied?
Methodological Answer:
- Accelerated Stability Testing :
- Mechanistic Probes : Use isotopic labeling (e.g., N) to track bond cleavage sites .
Advanced: What interdisciplinary strategies improve data reproducibility in collaborative studies?
Methodological Answer:
- Standardized Protocols : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) using platforms like Chemotion ELN .
- Collaborative Validation : Organize round-robin tests across labs to identify systematic errors .
- Metadata Documentation : Record experimental variables (e.g., humidity, instrument calibration) in detail .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
